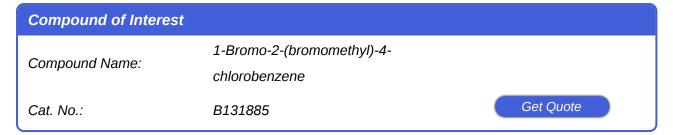


An In-depth Technical Guide to 2-Bromo-5chlorobenzyl bromide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties of 2-Bromo-5-chlorobenzyl bromide (CAS No. 66192-24-3), a halogenated benzene derivative. Due to the limited availability of specific experimental data for this compound in public literature and databases, this guide also includes information on closely related analogs to provide a comparative context for its potential characteristics and reactivity.

Core Properties

2-Bromo-5-chlorobenzyl bromide is a solid organic compound with the chemical formula C₇H₅Br₂Cl.[1][2] It is primarily used as a chemical intermediate in organic synthesis.[1]

Physicochemical Data

A summary of the available physicochemical data for 2-Bromo-5-chlorobenzyl bromide is presented in Table 1. It is important to note that specific experimental values for properties such as melting point, boiling point, and density are not readily available in the cited literature.

Table 1: Physicochemical Properties of 2-Bromo-5-chlorobenzyl bromide



Property	Value	Source(s)
CAS Number	66192-24-3	[1]
Molecular Formula	C7H5Br2Cl	[1]
Molecular Weight	284.38 g/mol	[1]
IUPAC Name	1-bromo-2-(bromomethyl)-4- chlorobenzene	[2]
Physical Form	Solid	[1]
Purity	Typically offered at 97%	[1]
InChI Key	UTKGZXVMMFBCJC- UHFFFAOYSA-N	[1]
SMILES	C1=CC(=C(C=C1Cl)CBr)Br	[2]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of 2-Bromo-5-chlorobenzyl bromide is not documented in the available literature, a plausible synthetic route can be inferred from the preparation of analogous compounds. A common method for the synthesis of benzyl bromides is the radical bromination of the corresponding toluene derivative.

Postulated Synthetic Pathway

A potential synthesis for 2-Bromo-5-chlorobenzyl bromide would likely involve the bromination of 2-bromo-5-chlorotoluene using a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and a bromine source like N-bromosuccinimide (NBS) under photochemical or thermal conditions. This reaction selectively brominates the methyl group of the toluene.

Caption: Postulated synthesis of 2-Bromo-5-chlorobenzyl bromide.

Expected Reactivity

As a benzyl bromide derivative, 2-Bromo-5-chlorobenzyl bromide is expected to be a reactive alkylating agent. The benzylic bromine is susceptible to nucleophilic substitution reactions, making it a useful building block for introducing the 2-bromo-5-chlorobenzyl moiety into a



variety of molecules. This reactivity is central to its application in the synthesis of more complex chemical structures, including potential pharmaceutical intermediates. For instance, the related compound 2-chlorobenzyl bromide is utilized in the synthesis of α -glucosidase inhibitors.[3]

Spectroscopic Data

Specific spectroscopic data (NMR, IR, MS) for 2-Bromo-5-chlorobenzyl bromide are not available in the public domain. However, data for structurally similar compounds can provide an indication of the expected spectral characteristics.

- ¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region (approximately 7.0-7.6 ppm) corresponding to the three protons on the benzene ring, and a characteristic singlet for the benzylic methylene protons (CH₂Br) further downfield, likely in the range of 4.4-4.7 ppm.
- ¹³C NMR: The carbon NMR spectrum would display six signals for the aromatic carbons and one for the benzylic carbon. The carbon attached to the bromine of the benzyl group would appear at a characteristic chemical shift.
- IR Spectroscopy: The infrared spectrum would be expected to show characteristic peaks for C-H stretching of the aromatic ring and the methylene group, C=C stretching vibrations in the aromatic region (around 1600 cm⁻¹), and C-Br and C-Cl stretching vibrations at lower frequencies.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (284.38 g/mol), with a characteristic isotopic pattern due to the presence of two bromine atoms and one chlorine atom.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for 2-Bromo-5-chlorobenzyl bromide is not publicly available. However, based on the reactivity of similar benzyl bromides, it should be handled with caution in a well-ventilated fume hood.[4][5] Personal protective equipment, including gloves, safety glasses, and a lab coat, is essential. Benzyl bromides are often lachrymators and can be irritating to the skin, eyes, and respiratory tract.[4]



Applications in Research and Development

While specific applications of 2-Bromo-5-chlorobenzyl bromide in drug development or signaling pathway studies are not documented in the searched literature, its structural motifs are present in molecules of pharmaceutical interest. Halogenated aromatic compounds are common intermediates in the synthesis of active pharmaceutical ingredients (APIs).[6] The reactivity of the benzyl bromide group allows for its use as a synthon in the construction of more complex molecules. For example, the related compound 5-bromo-2-chlorobenzoic acid is a key raw material in the synthesis of hypoglycemic drugs.[6]

Logical Workflow for Use in Synthesis

Given its nature as a reactive intermediate, a typical experimental workflow involving 2-Bromo-5-chlorobenzyl bromide would involve its use as an electrophile in a nucleophilic substitution reaction to construct a larger molecule.



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Caption: A logical workflow for the use of 2-Bromo-5-chlorobenzyl bromide.

This workflow illustrates a generalized procedure where the compound is reacted with a suitable nucleophile in the presence of a base and an appropriate solvent. The resulting product is then isolated and purified using standard laboratory techniques, and its identity and purity are confirmed by spectroscopic methods.

Conclusion



2-Bromo-5-chlorobenzyl bromide is a chemical intermediate with potential applications in organic synthesis, particularly in the development of complex molecules for pharmaceutical and materials science research. While specific experimental data for this compound are scarce in the public domain, its properties and reactivity can be inferred from related chemical structures. Further research is needed to fully characterize this compound and explore its potential applications.

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